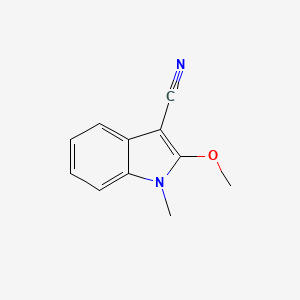![molecular formula C11H8N2S B13878808 3-Thiophen-2-ylpyrazolo[1,5-a]pyridine](/img/structure/B13878808.png)
3-Thiophen-2-ylpyrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiophen-2-ylpyrazolo[1,5-a]pyridine is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridine ring, with a thiophene group attached at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophen-2-ylpyrazolo[1,5-a]pyridine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, which act as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyridine scaffold.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Thiophen-2-ylpyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyridine scaffold.
Scientific Research Applications
3-Thiophen-2-ylpyrazolo[1,5-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 3-Thiophen-2-ylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been studied as an inhibitor of tyrosine kinases, which play a crucial role in cell signaling pathways . By binding to these targets, the compound can modulate their activity, leading to various biological effects, such as inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(Thiophen/thiazole-2-ylthio)pyridine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[1,5-a]pyrimidines: Compounds with a similar fused ring system but with a pyrimidine ring instead of a pyridine ring.
Thiazolo[3,2-a]pyridines: Compounds with a thiazole ring fused to a pyridine ring, exhibiting similar chemical reactivity and biological properties.
Uniqueness
3-Thiophen-2-ylpyrazolo[1,5-a]pyridine is unique due to its specific structural arrangement, which allows for diverse chemical modifications and a broad range of biological activities. Its thiophene group contributes to its distinct electronic properties, making it a valuable scaffold for drug development and material science.
Properties
Molecular Formula |
C11H8N2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
3-thiophen-2-ylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C11H8N2S/c1-2-6-13-10(4-1)9(8-12-13)11-5-3-7-14-11/h1-8H |
InChI Key |
PKNCGLBKZREFJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate](/img/structure/B13878725.png)



![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]propanamide](/img/structure/B13878752.png)

![4-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]phenol](/img/structure/B13878779.png)
![2-methylsulfanyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13878787.png)


![Methyl 2-[1-(3-cyanophenyl)ethyl-methylamino]propanoate](/img/structure/B13878797.png)
![1-{2,4-Dihydroxy-3-[(oxiran-2-yl)methyl]phenyl}ethan-1-one](/img/structure/B13878799.png)
![6-benzyl-2-(1H-pyrazol-4-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13878800.png)

